

A Comparative Guide to SHP2 Inhibitors: TNO155 versus the broader landscape

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Compound of Interest		
Compound Name:	Shp2-IN-23	
Cat. No.:	B12372233	Get Quote

In the rapidly evolving field of targeted cancer therapy, inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) have emerged as a promising class of anti-cancer agents. This guide provides a detailed comparison of the clinical-stage SHP2 inhibitor TNO155 against the broader class of preclinical SHP2 inhibitors, using the placeholder "Shp2-IN-23" to represent an early-stage investigational compound. This comparison is intended for researchers, scientists, and drug development professionals, offering objective analysis based on available experimental data.

TNO155, a well-characterized allosteric SHP2 inhibitor, has been the subject of extensive preclinical and clinical investigation. In contrast, information regarding specific, less-common preclinical compounds like "Shp2-IN-23" is often limited in the public domain. Therefore, this guide will focus on the established efficacy and methodologies associated with TNO155, while providing a framework for the evaluation of emerging SHP2 inhibitors.

Quantitative Efficacy Data

The following tables summarize the preclinical and clinical efficacy of TNO155. For a comprehensive comparison, similar data would be required for any investigational SHP2 inhibitor.

Table 1: Preclinical Efficacy of TNO155



Cell Line	Cancer Type	IC50 (μM)	Combinatio n Agent	Combinatio n Effect	Reference
NCI-H3255	Non-Small Cell Lung Cancer (EGFR mutant)	< 1.5	Nazartinib (EGFRi)	Synergistic	
HCC827	Non-Small Cell Lung Cancer (EGFR mutant)	< 1.5	Nazartinib (EGFRi)	Synergistic	
PC9	Non-Small Cell Lung Cancer (EGFR mutant)	< 1.5	Nazartinib (EGFRi)	Synergistic	
Multiple KRAS G12C	Lung and Colorectal Cancer	Not specified	KRAS G12C inhibitors	Enhanced efficacy	
ALK-mutant	Neuroblasto ma	Not specified	ALK inhibitors	Synergistic	•
BRAF V600E	Colorectal Cancer	Not specified	BRAF + MEK inhibitors	Synergistic	

Table 2: Clinical Efficacy of TNO155 (Monotherapy and Combination Therapy)



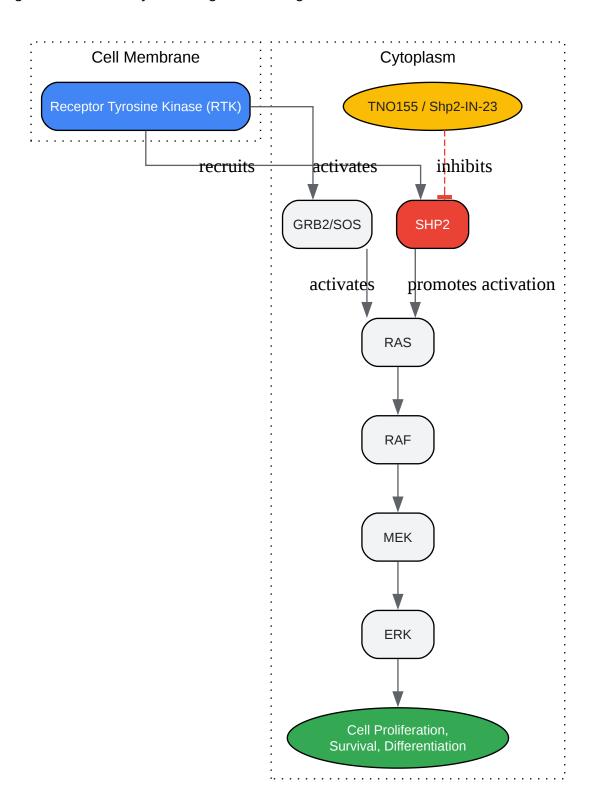
Trial Identifier	Phase	Cancer Type	Combinat ion Agent	Best Observed Respons e (Monothe rapy)	Combinat ion Respons e	Referenc e
NCT03114 319	Phase 1	Advanced Solid Tumors	-	Stable Disease (22% of patients)	-	
NCT04699 188	Phase 1b/2	KRAS G12C+ Solid Tumors	JDQ433 (KRAS G12C inhibitor)	-	Objective Response Rate: 33.3% (NSCLC, prior KRASi)	_
NCT04000 529	Phase 1b	Solid Tumors	Spartalizu mab (anti- PD-1)	-	Disease Control Rate: 26.3%	
NCT04000 529	Phase 1b	Solid Tumors	Ribociclib (CDK4/6i)	-	Disease Control Rate: 13.0%	_

Signaling Pathways and Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is a key driver of cell growth and proliferation. SHP2 is recruited to activated receptor tyrosine kinases (RTKs) and dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK). Allosteric SHP2 inhibitors like TNO155 bind to a pocket away from the active site,



stabilizing the enzyme in an inactive conformation. This prevents SHP2 from participating in the signaling cascade, thereby inhibiting tumor cell growth.



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Caption: Simplified RAS-MAPK signaling pathway and the inhibitory action of SHP2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of different compounds. Below are representative protocols for key experiments used to evaluate the efficacy of SHP2 inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

Protocol:

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well
 and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the SHP2 inhibitor (e.g., TNO155 or Shp2-IN-23) for 72 hours.
- Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
- Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Model

This experiment evaluates the anti-tumor activity of an inhibitor in a living organism.

Protocol:

- Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
- Tumor Growth: Monitor tumor growth until the average volume reaches a predetermined size (e.g., 100-200 mm³).

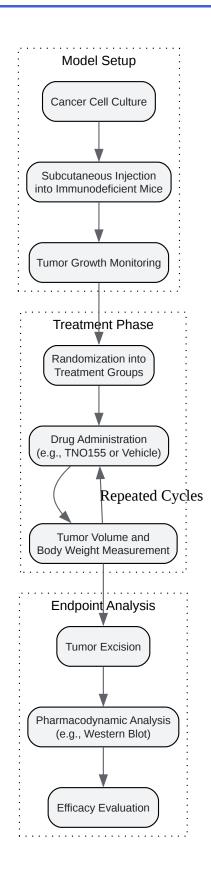






- Treatment Administration: Administer the SHP2 inhibitor (e.g., TNO155 orally) or vehicle control to the mice daily or on a specified schedule.
- Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
- Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis (e.g., western blotting for target engagement).





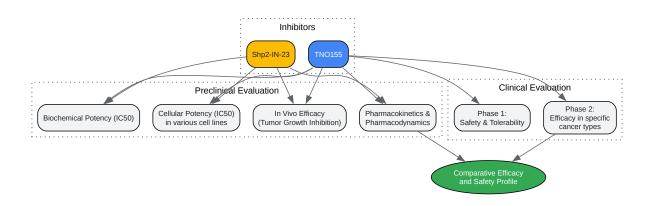
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Caption: General workflow for a xenograft efficacy study.



Logical Framework for Comparison

To objectively compare **Shp2-IN-23** with TNO155, the following logical framework should be applied, ensuring that data is generated under comparable experimental conditions.



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Caption: A logical framework for comparing SHP2 inhibitors.

Conclusion

TNO155 is a potent and selective allosteric SHP2 inhibitor with demonstrated preclinical and clinical activity, particularly in combination with other targeted therapies. While direct comparative data for "Shp2-IN-23" is not publicly available, the experimental frameworks and datasets provided for TNO155 serve as a benchmark for the evaluation of any novel SHP2 inhibitor. A comprehensive comparison would necessitate generating parallel datasets for the investigational compound under standardized protocols. The future of SHP2 inhibition in cancer therapy will likely involve combination strategies to overcome resistance and enhance efficacy, a path that is being actively explored with TNO155.

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